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molecular formula C9H9FN2 B8469142 1,2-Dimethyl-7-fluorobenzimidazole

1,2-Dimethyl-7-fluorobenzimidazole

Cat. No. B8469142
M. Wt: 164.18 g/mol
InChI Key: DEZZYBAUYLMATF-UHFFFAOYSA-N
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Patent
US04782050

Procedure details

Following the procedure of Preparation O-1, 3.0 g of N2 -methyl-3-fluorophenylenediamine and 3.9 ml of triethylorthoacetate in 100 ml of ethanol gave 3.0 g of product.
Name
N2 methyl-3-fluorophenylenediamine
Quantity
3 g
Type
reactant
Reaction Step One
Name
triethylorthoacetate
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N#N.[CH3:3][NH:4][C:5]1[C:10]([F:11])=[CH:9][CH:8]=[CH:7][C:6]=1[NH2:12].[CH2:13](C(CC)(CC)C([O-])([O-])[O-])[CH3:14]>C(O)C>[CH3:3][N:4]1[C:5]2[C:10]([F:11])=[CH:9][CH:8]=[CH:7][C:6]=2[N:12]=[C:13]1[CH3:14] |f:0.1|

Inputs

Step One
Name
N2 methyl-3-fluorophenylenediamine
Quantity
3 g
Type
reactant
Smiles
N#N.CNC1=C(C=CC=C1F)N
Name
triethylorthoacetate
Quantity
3.9 mL
Type
reactant
Smiles
C(C)C(C([O-])([O-])[O-])(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC2=C1C(=CC=C2)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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